![molecular formula C17H18N6O3S B2775438 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852048-18-1](/img/structure/B2775438.png)
2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research efforts have been directed toward synthesizing novel heterocyclic compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties. For instance, a study synthesized various heterocyclic compounds like benzodifuranyl, triazines, and thiazolopyrimidines, showing they exhibit cyclooxygenase inhibitors and possess analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate the potential therapeutic applications of such compounds in treating inflammation and pain.
Antimicrobial Effects
Another area of application is the antimicrobial activity of novel thiazole derivatives synthesized from similar structural frameworks. A study created acetamide derivatives with substantial antimicrobial effects against various Gram-positive and Gram-negative bacteria, and yeasts, showcasing their potential in combating microbial infections (Cankiliç & Yurttaş, 2017).
Chemical Synthesis and Docking Studies
Compounds with related structures are used as scaffolds for synthesizing a wide range of heterocyclic compounds, highlighting their versatility in chemical synthesis. For example, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their anticonvulsant properties through molecular docking studies. These compounds displayed moderate anticonvulsant activity, revealing their potential use in developing new treatments for seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-9-3-4-10(2)12(5-9)23-14(21-22-17(23)27-8-13(18)24)6-11-7-15(25)20-16(26)19-11/h3-5,7H,6,8H2,1-2H3,(H2,18,24)(H2,19,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLDISQYBMNSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
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